molecular formula C7H13ClN2O3S B13141576 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B13141576
M. Wt: 240.71 g/mol
InChI Key: RXDGBDZXOHZXIB-UHFFFAOYSA-N
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Description

6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound with a unique spirocyclic structure. The compound’s molecular weight is 240.71 g/mol, and it is characterized by its high purity, typically above 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions . This reaction uses a Dean-Stark trap to remove water, facilitating the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, the compound likely inhibits proton pumps or other enzymes involved in gastric acid secretion . This inhibition reduces stomach acidity, providing relief from ulcer symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride stands out due to its high purity and specific structural features, which contribute to its unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C7H13ClN2O3S

Molecular Weight

240.71 g/mol

IUPAC Name

6,6-dioxo-6λ6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C7H12N2O3S.ClH/c10-6-7(1-2-9-6)5-8-3-4-13(7,11)12;/h8H,1-5H2,(H,9,10);1H

InChI Key

RXDGBDZXOHZXIB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CNCCS2(=O)=O.Cl

Origin of Product

United States

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